(3R)-3-azidooxolane
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Overview
Description
(3R)-3-azidooxolane is a chemical compound characterized by the presence of an azido group attached to an oxolane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azidooxolane typically involves the azidation of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where an oxolane derivative, such as (3R)-3-chloroxolane, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the chlorine atom by the azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-azidooxolane can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition: Alkynes, copper(I) catalysts (Cu(I))
Major Products
Reduction: (3R)-3-aminooxolane
Cycloaddition: 1,2,3-triazole derivatives
Scientific Research Applications
(3R)-3-azidooxolane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (3R)-3-azidooxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-chloroxolane: A precursor in the synthesis of (3R)-3-azidooxolane.
(3R)-3-aminooxolane: A reduction product of this compound.
1,2,3-triazole derivatives: Products of cycloaddition reactions involving this compound.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity compared to its chloro and amino analogs. The azido group enables versatile chemical transformations, making this compound a valuable intermediate in synthetic chemistry and bioconjugation applications.
Properties
IUPAC Name |
(3R)-3-azidooxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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